

In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ser-OMe, chemically known as N-Benzyloxycarbonyl-L-serine methyl ester or Cbz-L-Ser-OMe, is a pivotal serine derivative employed extensively in the field of peptide chemistry. Its strategic N-terminal and C-terminal protecting groups, the Benzyloxycarbonyl (Z or Cbz) and methyl ester (OMe) respectively, render it a stable and versatile building block for the synthesis of peptides and peptidomimetics.[1] The presence of these protecting groups allows for controlled, sequential peptide bond formation by preventing unwanted side reactions at the amine and carboxylic acid functionalities.[1] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving **Z-Ser-OMe**.

Chemical Properties and Structure

Z-Ser-OMe is a white to light yellow, low-melting solid.[1] The Z-group enhances its lipophilicity, thereby improving its solubility in organic solvents commonly used in peptide synthesis.

Table 1: Chemical and Physical Properties of Z-L-Ser-OMe



| Property | Value | Reference |
|-------------------------------------|---|-----------|
| CAS Number | 1676-81-9 | [1][2] |
| Molecular Formula | C12H15NO5 | [1][2] |
| Molecular Weight | 253.2 g/mol | [1][2] |
| Appearance | Clear, white to light yellow, low melting solid | [1] |
| Melting Point | 41-43 °C | |
| Optical Rotation [α]D ²⁰ | -14 ± 2° (c=1 in DMF) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |

Structure

The chemical structure of **Z-Ser-OMe** features a serine backbone with a benzyloxycarbonyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus.

- SMILES:COC(=O)C(CO)NC(=O)OCc1ccccc1
- InChl:InChl=1S/C12H15NO5/c1-17-11(15)9(8-13)14-12(16)18-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,14,16)/t9-/m0/s1

Diagram 1: Chemical Structure of Z-L-Ser-OMe

Caption: 2D structure of Z-L-Ser-OMe.

Spectroscopic Data

While a comprehensive public database of spectra for **Z-Ser-OMe** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR



The proton NMR spectrum of **Z-Ser-OMe** would be expected to show characteristic signals for the protons of the serine backbone, the methyl ester, and the benzyloxycarbonyl group.

- Aromatic protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.
- Benzyl protons (CH2-Ph): A singlet around 5.1 ppm.
- α-CH: A multiplet around 4.4 ppm.
- β-CH₂: A multiplet around 3.9 ppm.
- Methyl ester protons (OCH₃): A singlet around 3.7 ppm.
- NH proton: A doublet around 5.6 ppm.
- OH proton: A broad singlet, chemical shift is solvent dependent.

¹³C NMR

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

- Carbonyl carbon (ester): ~171 ppm.
- Carbonyl carbon (carbamate): ~156 ppm.
- Aromatic carbons: ~128-136 ppm.
- Benzyl carbon: ~67 ppm.
- α-carbon: ~57 ppm.
- β-carbon: ~62 ppm.
- Methyl ester carbon: ~52 ppm.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.



- N-H stretch (amide): ~3300 cm⁻¹
- C-H stretch (aromatic): ~3100-3000 cm⁻¹
- C-H stretch (aliphatic): ~3000-2850 cm⁻¹
- C=O stretch (ester): ~1740 cm⁻¹
- C=O stretch (carbamate): ~1690 cm⁻¹
- C=C stretch (aromatic): ~1600 and 1450 cm⁻¹

Mass Spectrometry

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

- $[M+H]^+$: $m/z \approx 254.1$
- $[M+Na]^+$: $m/z \approx 276.1$

Experimental Protocols

The following are representative protocols for the synthesis, use, and deprotection of **Z-Ser-OMe**. These are generalized procedures and may require optimization based on specific laboratory conditions and downstream applications.

Synthesis of Z-L-Ser-OMe

This protocol describes the synthesis of Z-L-Ser-OMe from L-Serine methyl ester hydrochloride.

Materials:

- L-Serine methyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO₃)



- Water
- Ether
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)

Procedure:

- In a two-necked round-bottom flask equipped with a stirrer, dissolve L-Serine methyl ester hydrochloride and sodium bicarbonate in water.
- Cool the flask in an ice-water bath.
- Add ether to the flask.
- Slowly add benzyl chloroformate to the stirring mixture.
- Continue stirring in the ice bath for 10 minutes and then allow the reaction to proceed at room temperature.
- After the reaction is complete, separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude Z-L-Ser-OMe can be purified by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow for Z-L-Ser-OMe





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Caption: General workflow for the synthesis of Z-L-Ser-OMe.

Use of Z-L-Ser-OMe in Peptide Coupling

This protocol outlines a standard solution-phase peptide coupling of Z-L-Ser-OMe with another amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

- Z-L-Ser-OMe
- Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution



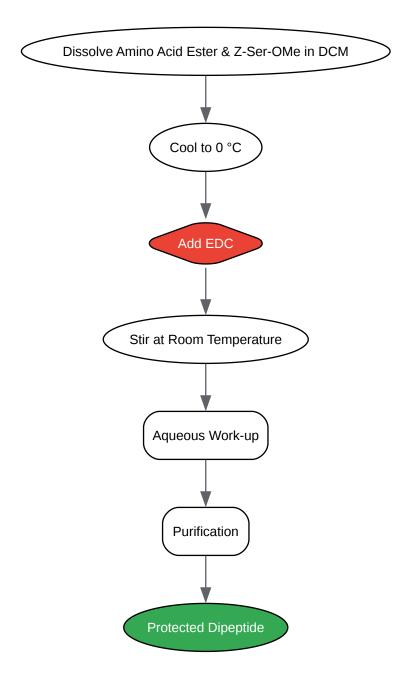
- 1 M aqueous HCl solution
- Brine
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the amino acid ester hydrochloride in DCM and neutralize with one equivalent of NMM or DIPEA.
- To this solution, add Z-L-Ser-OMe (1 equivalent) and HOBt (1 equivalent, if used).
- Cool the reaction mixture in an ice bath.
- Add EDC (1.1 equivalents) to the cooled, stirring solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude dipeptide.
- Purify the product by column chromatography or recrystallization.

Diagram 3: Peptide Coupling Workflow





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Caption: A typical workflow for peptide coupling using Z-L-Ser-OMe.

Deprotection of Z-L-Ser-OMe

The Z group is typically removed by catalytic hydrogenation or under acidic conditions.

Method 1: Catalytic Hydrogenation

• Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).



- Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
- Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent to obtain the deprotected peptide.

Method 2: Acidolysis with HBr in Acetic Acid

- Dissolve the Z-protected peptide in glacial acetic acid.
- Add a solution of HBr in acetic acid (e.g., 33%).
- Stir the reaction at room temperature for the recommended time (typically 1-2 hours).
- Precipitate the product by adding cold, dry ether.
- Collect the precipitate by filtration, wash with ether, and dry under vacuum.

The methyl ester is commonly cleaved by saponification.

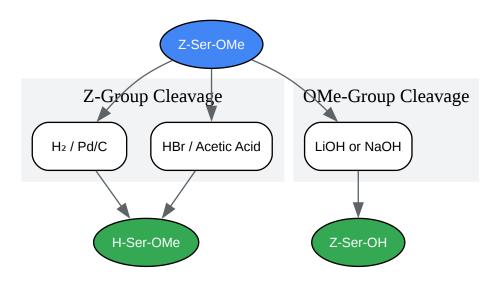
Procedure:

- Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.
- Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.1-2 equivalents).
- Stir the mixture at room temperature and monitor the reaction by TLC.
- Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
- Extract the product into an organic solvent (e.g., ethyl acetate).



• Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.[5][6][7]

Diagram 4: Deprotection Pathways



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Caption: Common deprotection methods for the Z and OMe groups.

Conclusion

Z-Ser-OMe is an indispensable reagent in peptide synthesis, offering the necessary protection to the reactive termini of serine for controlled chain elongation. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in the synthesis of complex peptides. The experimental protocols provided in this guide serve as a foundation for researchers to develop and optimize their synthetic strategies involving this important amino acid derivative.

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- To cite this document: BenchChem. [In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554345#z-ser-ome-chemical-properties-and-structure]

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